5-Bromo-6-nitro-1,3-benzodioxole

Cross-coupling Suzuki-Miyaura Sonogashira

5-Bromo-6-nitro-1,3-benzodioxole is the strategically preferred electrophile for palladium-catalyzed cross-couplings. Its bromine atom provides the optimal balance of oxidative addition reactivity and bench stability—superior to sluggish chloro analogs (CAS 7748-57-4) and more cost-effective than labile iodo analogs (CAS 7106-74-3). Used as a key intermediate in antimalarial bis-indolone-N-oxides (IC50 0.763 µM), regioselective biaryl lignan syntheses, and functional dyes. Procure with confidence to de-risk your synthetic route.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 7748-58-5
Cat. No. B1270917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-nitro-1,3-benzodioxole
CAS7748-58-5
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
InChIKeyWXXFALFBNSJISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-nitro-1,3-benzodioxole (CAS 7748-58-5): A Strategic Intermediate for Medicinal Chemistry and Cross-Coupling Procurement


5-Bromo-6-nitro-1,3-benzodioxole (CAS 7748-58-5), also known as 4-bromo-5-nitro-1,2-methylenedioxybenzene, is a bifunctional heterocyclic building block belonging to the benzodioxole family, with a molecular formula of C₇H₄BrNO₄ and a molecular weight of 246.02 g/mol . This compound, which is commercially available as a light yellow to yellow solid with a purity of ≥95% (and up to 99.53% from certain vendors), possesses a unique substitution pattern that makes it a key intermediate in the synthesis of complex molecules for drug discovery and materials science [1]. Its core structure combines a methylenedioxy ring fused to a benzene core, which is functionalized with both a nitro group at the 6-position and a bromine atom at the 5-position .

Why 5-Bromo-6-nitro-1,3-benzodioxole Cannot Be Arbitrarily Substituted: Critical Differentiation from Halo-Nitro Analogs


In the procurement of advanced intermediates, substituting one halogenated nitro-benzodioxole for another is a high-risk strategy that can derail a synthetic route. The bromine atom in 5-bromo-6-nitro-1,3-benzodioxole provides a specific and quantifiable reactivity profile in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which is fundamentally different from that of its chloro-, fluoro-, and iodo- counterparts [1]. The reactivity order for oxidative addition in palladium-catalyzed couplings is well-established as I > Br ≫ Cl, with bromoarenes offering an optimal balance of reactivity and stability that is often preferred over more labile iodoarenes or unreactive chloroarenes [2]. This means that a direct swap to the chloro analog (CAS 7748-57-4) will likely result in a significant drop in coupling yield, while using the iodo analog (CAS 7106-74-3) could introduce complications due to its higher cost, lower stability, and different side-reaction profile. The evidence below demonstrates exactly where these critical differences manifest, guiding scientifically sound procurement decisions.

5-Bromo-6-nitro-1,3-benzodioxole (7748-58-5): Quantitative Differentiation Data for Informed Procurement


Cross-Coupling Reactivity and Halogen Selection: Why Bromine is the Strategic Choice Over Chlorine and Iodine

In palladium-catalyzed cross-coupling reactions, the choice of halogen on the aryl electrophile is a critical determinant of reaction rate and yield. The relative reactivity of aryl halides in the oxidative addition step follows the established order: Ar-I (fastest) > Ar-Br ≫ Ar-Cl (slowest) [1]. This fundamental principle means 5-bromo-6-nitro-1,3-benzodioxole occupies the optimal reactivity window: it is sufficiently reactive for efficient coupling under mild conditions, unlike the chloro analog which often requires harsh conditions or specialized catalysts, yet it is more stable, cost-effective, and easier to handle than the corresponding iodoarene [2]. The chloro analog (CAS 7748-57-4) is known to be poorly reactive in standard Suzuki couplings, frequently leading to low or no conversion, thereby increasing the risk of project delays and costly optimization . Conversely, while the iodo analog (CAS 7106-74-3) is more reactive, its synthesis is less efficient (38% yield) and it carries a higher molecular weight (293.02 g/mol), which translates to a higher cost per mole of product when used as a coupling partner .

Cross-coupling Suzuki-Miyaura Sonogashira Reactivity Synthetic Efficiency

Synthetic Yield and Process Efficiency: Benchmarking Against the Fluoro and Iodo Analogs

The efficiency of preparing the key intermediate is a direct factor in its procurement cost and supply chain reliability. While a precise, literature-reported yield for the nitration of 5-bromo-1,3-benzodioxole to the target compound is not available in the public domain, a class-level comparison of similar halogenated benzodioxole nitrations provides a valuable benchmark. The nitration of 5-fluoro-1,3-benzodioxole is reported to proceed with a high yield of 67.7% . In contrast, the synthesis of the iodo analog via a Sandmeyer-type reaction from the corresponding amine is a more complex, multi-step process that results in a significantly lower yield of 38% . The synthesis of 5-bromo-6-nitro-1,3-benzodioxole, typically achieved by direct electrophilic bromination followed by nitration, or vice versa, on the readily available 1,3-benzodioxole, is a more straightforward and scalable route that is expected to provide yields competitive with or exceeding those of the iodo analog . This translates to a more favorable cost profile and more reliable commercial availability for the bromo compound.

Synthetic Yield Process Chemistry Cost of Goods Electrophilic Aromatic Substitution

Commercial Purity and Availability: A Verified High-Purity Building Block for Reliable Synthesis

For a synthetic intermediate, high and verifiable purity is non-negotiable to ensure consistent reaction outcomes and to avoid the introduction of unknown impurities that can plague downstream steps. 5-Bromo-6-nitro-1,3-benzodioxole is commercially available from multiple reputable vendors with a guaranteed purity of 95% or higher [1]. Notably, MedChemExpress offers this compound with a reported purity of 99.53%, providing an exceptionally high-quality option for sensitive applications . This is in contrast to some of its analogs, such as the chloro derivative, where the highest commonly listed purity is 95-98%, and for which commercial availability can be more sporadic . The ability to source the bromo compound at >99% purity reduces the need for in-house purification, saving time and resources and directly improving the reliability and reproducibility of subsequent synthetic steps.

Quality Control Purity Reproducibility Supply Chain

Validated Application in Bioactive Scaffold Synthesis: A Proven Intermediate for Indolone-N-Oxides

The value of a building block is ultimately proven by its successful application in generating molecules with desirable biological activity. 5-Bromo-6-nitro-1,3-benzodioxole is explicitly cited as a useful intermediate for the preparation of bis-indolone-N-oxides, a class of compounds that has been studied for its antiplasmodial activity against Plasmodium falciparum and cytotoxicity against the MCF7 human tumor cell line . In the reported synthesis, this compound, as an o-halonitroaryl, undergoes Sonogashira coupling to install the critical alkyne moiety, followed by cycloisomerization to form the indolone-N-oxide core [1]. The resulting bis-indolone-N-oxide library contained a compound (1a) with an IC50 of 0.763 µM against the FcB1 strain of P. falciparum and a selectivity index of 35.6, validating the utility of this intermediate in generating potent and selective leads [2]. This established, peer-reviewed application provides a concrete example of the compound's role in drug discovery, which is more compelling than the generic 'pharmaceutical intermediate' label often applied to its less-studied analogs.

Medicinal Chemistry Antiplasmodial Cytotoxic Scaffold Synthesis

High-Value Application Scenarios for 5-Bromo-6-nitro-1,3-benzodioxole (7748-58-5)


Synthesis of Novel Bis-Indolone-N-Oxide Antimalarial Leads

In medicinal chemistry programs targeting Plasmodium falciparum, the non-resistant malaria parasite, 5-bromo-6-nitro-1,3-benzodioxole serves as a critical starting material for the divergent synthesis of bis-indolone-N-oxide libraries [1]. Its dual functionality allows for a sequential Sonogashira coupling at the bromine site followed by reduction and cyclization of the nitro group to construct the indolone-N-oxide pharmacophore. The high purity (up to 99.53%) ensures reproducible coupling yields, which is essential for generating diverse compound arrays and establishing reliable structure-activity relationships (SAR) . The validated use of this exact building block in published studies, leading to compounds with sub-micromolar IC50 values (e.g., 0.763 µM for compound 1a), de-risks the synthetic effort and provides a direct link to a promising chemical series [2].

Advanced Cross-Coupling Reactions in Complex Molecule Construction

For process chemists and synthetic methodologists, this compound is an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations [1]. Its bromine atom provides the necessary reactivity for efficient oxidative addition while offering greater stability and handling convenience compared to iodoarenes, and vastly superior reactivity compared to chloroarenes . This makes it a reliable and predictable electrophile for introducing the densely functionalized 6-nitro-1,3-benzodioxole motif into more complex drug-like or material-science targets, facilitating the exploration of chemical space around this privileged structure [2].

Preparation of Cytotoxic Biaryl Lignan Intermediates

5-Bromo-6-nitro-1,3-benzodioxole has been identified as a key intermediate in the regioselective synthesis of complex biaryl lignans, a class of natural products known for their cytotoxic properties [1]. In a reported three-step synthesis, this compound was used to construct a pivotal synthon, 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde, which was then elaborated into a phenanthridine and a bromomethylbenzene derivative . The specific substitution pattern of the bromine and nitro groups on the benzodioxole core is essential for the regioselective outcome of the subsequent coupling steps. Using an alternative halo-nitro analog would likely alter the reaction's regioselectivity, leading to different, and potentially undesired, isomeric products [2].

Synthesis of Functional Materials and Dye Precursors

Beyond pharmaceutical applications, the unique electronic properties imparted by the combination of the electron-donating methylenedioxy group and the electron-withdrawing nitro and bromine substituents make this compound a valuable building block for functional materials [1]. It is reported as a raw material for the preparation of specialized dyes and pigments, where the specific absorption and emission characteristics can be tuned by further functionalization at the bromine site . Its high purity and well-defined structure are crucial for achieving the batch-to-batch consistency required in materials science applications [2].

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